Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide for Researchers
Quinolin-2-ylmethanamine Dihydrochloride: A Technical Guide for Researchers
CAS Number: 18004-62-1
This technical guide provides a comprehensive overview of Quinolin-2-ylmethanamine dihydrochloride, a heterocyclic amine of interest to researchers in drug discovery and medicinal chemistry. This document outlines its physicochemical properties, potential synthetic routes, and explores its likely biological activities based on the broader class of quinoline derivatives.
Physicochemical Properties
Quinolin-2-ylmethanamine dihydrochloride is the dihydrochloride salt of the parent compound, 2-(aminomethyl)quinoline. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 18004-62-1 | [][2] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 231.12 g/mol | [2] |
| IUPAC Name | quinolin-2-ylmethanamine;dihydrochloride | [] |
| Synonyms | 2-(Aminomethyl)quinoline dihydrochloride | [] |
| Free Base CAS Number | 5760-20-3 | [2] |
| Solubility | Soluble in deionized water and DMSO (may require heating or sonication) | [2] |
| Storage | Stable at room temperature | [2] |
Synthesis and Preparation
Experimental Protocol: General Synthesis of 2-(Aminomethyl)quinolines
The following is a generalized experimental protocol for the synthesis of 2-(aminomethyl)quinoline derivatives, which could be adapted for the synthesis of Quinolin-2-ylmethanamine.
Step 1: Preparation of 2-(Chloromethyl)quinoline Hydrochloride
A common precursor for the synthesis of 2-(aminomethyl)quinoline is 2-(chloromethyl)quinoline. This intermediate can be synthesized from quinaldine (2-methylquinoline) through various chlorination methods. One approach involves the reaction of quinaldine with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is typically heated under reflux, and the product, 2-(chloromethyl)quinoline, can be isolated and purified using standard techniques such as chromatography. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
Step 2: Amination of 2-(Chloromethyl)quinoline
The 2-(chloromethyl)quinoline intermediate can then be converted to 2-(aminomethyl)quinoline through a nucleophilic substitution reaction. A general procedure would involve reacting 2-(chloromethyl)quinoline hydrochloride with a source of ammonia. For instance, 2-(chloromethyl)quinoline hydrochloride can be suspended in an aqueous solution of methylamine and stirred at room temperature. The resulting 2-(methylaminomethyl)quinoline can be extracted with an organic solvent, dried, and concentrated to yield the product. To obtain the primary amine, a protected form of ammonia, such as hexamethylenetetramine (in the Sommelet reaction) or phthalimide (in the Gabriel synthesis), followed by deprotection, could be employed to avoid over-alkylation.
Step 3: Formation of the Dihydrochloride Salt
The final step involves the formation of the dihydrochloride salt. The free base, 2-(aminomethyl)quinoline, is dissolved in a suitable solvent (e.g., ethanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added. The dihydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Potential Biological Activity and Mechanism of Action
While specific biological data for Quinolin-2-ylmethanamine dihydrochloride is limited in publicly available literature, the broader class of quinoline derivatives is well-documented for a wide range of pharmacological activities, most notably as anticancer agents. Many quinoline-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
Two prominent mechanisms of action for anticancer quinoline derivatives are the inhibition of telomerase and the disruption of microtubule dynamics.
Telomerase Inhibition
Telomerase is an enzyme that is crucial for the maintenance of telomere length in cancer cells, allowing for their immortalization. Inhibition of telomerase can lead to telomere shortening, cellular senescence, and apoptosis. Several quinoline derivatives have been identified as potent telomerase inhibitors.[3] It is plausible that Quinolin-2-ylmethanamine dihydrochloride could also exhibit such activity.
Microtubule Disruption
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. The quinoline scaffold is present in several known microtubule-targeting agents. These compounds can either stabilize or destabilize microtubule polymers, leading to mitotic arrest and cell death.
Experimental Protocols for Biological Evaluation
To assess the potential anticancer activity of Quinolin-2-ylmethanamine dihydrochloride, a series of standard in vitro assays can be employed.
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of the compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Quinolin-2-ylmethanamine dihydrochloride for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay can be used to evaluate the inhibitory effect of the compound on telomerase activity.
-
Cell Lysis: Prepare cell extracts from a cancer cell line known to have high telomerase activity.
-
Compound Incubation: Incubate the cell extracts with various concentrations of Quinolin-2-ylmethanamine dihydrochloride.
-
TRAP Reaction: Perform the TRAP reaction, which involves the extension of a telomeric substrate by telomerase, followed by PCR amplification of the extended products.
-
Detection: Analyze the PCR products by gel electrophoresis or a more quantitative method like ELISA.
-
Data Analysis: Quantify the telomerase activity relative to a control and determine the IC50 value for telomerase inhibition.
Conclusion
Quinolin-2-ylmethanamine dihydrochloride is a readily accessible synthetic building block with potential applications in drug discovery, particularly in the development of novel anticancer agents. While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active quinoline derivatives suggests that it may exhibit interesting pharmacological properties, potentially through mechanisms such as telomerase inhibition or microtubule disruption. The experimental protocols outlined in this guide provide a framework for researchers to investigate the biological activity of this and related compounds. Further research is warranted to fully elucidate the therapeutic potential of Quinolin-2-ylmethanamine dihydrochloride.
References
- 2. Quinolin-2-ylmethanamine dihydrochloride | 18004-62-1; 5760-20-3 | Benchchem [benchchem.com]
- 3. Synthesis, molecular modeling and biological evaluation of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives as novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
